molecular formula C17H15N3O4 B2852360 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate CAS No. 485340-48-5

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate

Cat. No.: B2852360
CAS No.: 485340-48-5
M. Wt: 325.324
InChI Key: GIPXUPGIKBOLHG-UHFFFAOYSA-N
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Description

The compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid” is a solid substance with a molecular weight of 205.17 .


Synthesis Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .


Molecular Structure Analysis

The molecular formula of “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” is C10H9N3O3 . It has an average mass of 219.197 Da and a monoisotopic mass of 219.064392 Da .


Chemical Reactions Analysis

The preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation reactions .


Physical And Chemical Properties Analysis

The compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid” is a solid substance .

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

One study explored radiofluoro-pegylated phenylbenzoxazole derivatives, related to the structural family of benzotriazinyl compounds, as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, indicating their application in Alzheimer's disease diagnosis and research (Cui et al., 2012).

Synthetic Methodologies and Compound Characterization

Another area of research includes the synthesis and characterization of derivatives and analogues, including 1,3,4-oxadiazolines, which possess significant biological activities such as antibacterial and antifungal effects. This underscores the compound's role in the development of new synthetic methodologies and its utility in producing derivatives with potential therapeutic applications (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006).

Environmental Impact and Analysis

Research has also been conducted on benzotriazole and its derivatives, including their occurrence, environmental impact, and methods for their detection and analysis. For example, studies on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlight the environmental presence and potential effects of these compounds. This research is critical for understanding the environmental behavior of such chemicals and developing strategies for their management (Zi-Feng Zhang et al., 2011).

Catalysis and Chemical Reactions

Furthermore, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y demonstrates the compound's application in catalysis, specifically for the oxidation of primary alcohols and hydrocarbons. This research offers insights into the development of efficient, reusable catalysts for chemical synthesis, emphasizing the compound's utility in catalytic processes (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-23-13-9-7-12(8-10-13)17(22)24-11-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXUPGIKBOLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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